Trifloxysulfuron-sodium monohydrate
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Overview
Description
Trifloxysulfuron-sodium monohydrate is a sulfonylurea herbicide known for its effectiveness in controlling broadleaf weeds and nutsedges. It is widely used in agricultural settings, particularly in cotton and sugarcane fields. The compound’s molecular formula is C14H15F3N5NaO7S, and it functions by inhibiting the biosynthesis of essential amino acids in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifloxysulfuron-sodium monohydrate is synthesized through a multi-step process involving the reaction of 4,6-dimethoxypyrimidine with various reagents to form the final product. The key steps include:
Formation of the pyrimidine ring: This involves the reaction of 4,6-dimethoxypyrimidine with an appropriate sulfonylating agent.
Introduction of the trifluoroethoxy group: This step involves the reaction of the intermediate with 2,2,2-trifluoroethanol.
Formation of the sodium salt: The final step involves the reaction of the intermediate with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trifloxysulfuron-sodium monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions can occur at the pyrimidine ring.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced forms of the pyrimidine ring .
Scientific Research Applications
Trifloxysulfuron-sodium monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sulfonylurea herbicides and their interactions with various reagents.
Biology: The compound is used to study the effects of herbicides on plant physiology and biochemistry.
Medicine: Research is ongoing to explore its potential use in developing new drugs that target similar pathways in humans.
Industry: It is widely used in agriculture to control weeds, thereby improving crop yield and quality .
Mechanism of Action
Trifloxysulfuron-sodium monohydrate exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids such as leucine, isoleucine, and valine. This inhibition leads to the cessation of protein synthesis and ultimately plant death. The compound is systemic, meaning it moves throughout the plant tissue, ensuring comprehensive weed control .
Comparison with Similar Compounds
Similar Compounds
- Chlorimuron-ethyl
- Metsulfuron-methyl
- Rimsulfuron
- Nicosulfuron
Uniqueness
Trifloxysulfuron-sodium monohydrate stands out due to its high efficacy at low application rates and its ability to control a broad spectrum of weeds. Additionally, it has a favorable environmental profile, with low toxicity to non-target organisms and minimal persistence in soil and water .
Properties
CAS No. |
290332-10-4 |
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Molecular Formula |
C14H15F3N5NaO7S |
Molecular Weight |
477.35 g/mol |
IUPAC Name |
sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylazanide;hydrate |
InChI |
InChI=1S/C14H14F3N5O6S.Na.H2O/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17;;/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23);;1H2/q;+1;/p-1 |
InChI Key |
RTRYRNGIJIWPCJ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC.O.[Na+] |
Origin of Product |
United States |
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